
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for regulating synaptic plasticity, learning, and memory. CX-516 is a potent and selective AMPA receptor modulator that has been extensively studied for its cognitive-enhancing effects.
Applications De Recherche Scientifique
Catalysis: Silicon complexes with catecholate ligands can act as catalysts in various reactions. Their mild reaction conditions and functional group tolerance make them valuable for organic synthesis . For instance, they may participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied carbon–carbon bond-forming process .
Biochemistry: These complexes can interact with organic cations, solvents, and non-coordinated catechol derivatives. Their UV spectra exhibit shifts, which opens up possibilities for sensor applications . Understanding their molecular structure and bonding is crucial for designing new materials in biochemistry.
Supramolecular Organization and Crystal Structure
The compound 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one has been studied using X-ray diffraction. An interesting example is the transesterification product of N-methyl-N-(trimethoxysilylmethyl)acetamide by 4,5-dibromobenzene-1,2-diol. The resulting anionic complex exhibits a distorted octahedral coordination polyhedron for the silicon atom due to the superposition of optical isomers . Additionally:
Understanding these interactions provides insights into the supramolecular organization of this compound.
Antibacterial Properties
While not directly studied for this compound, related derivatives have been investigated for their antibacterial properties. For instance, Schiff bases containing similar structural motifs have shown potential as antibacterial agents . Further research could explore the antibacterial activity of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one .
Propriétés
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14(12-6-4-3-5-7-12)9-11-8-13(16)15(2)10-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBXJLVICVYEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

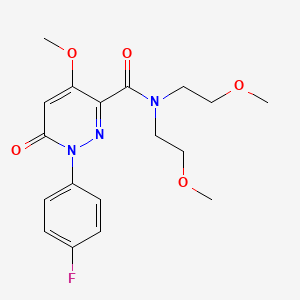
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
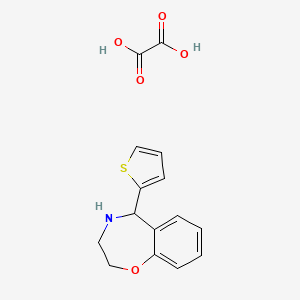
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
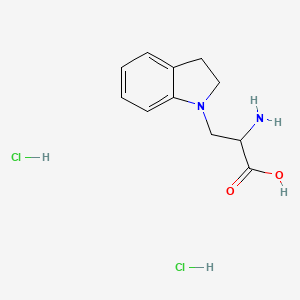
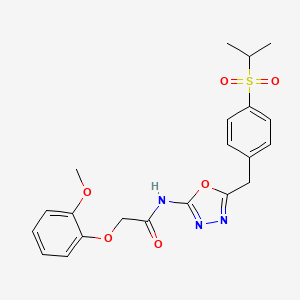
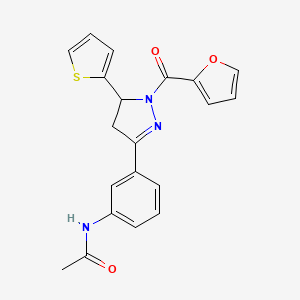
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)